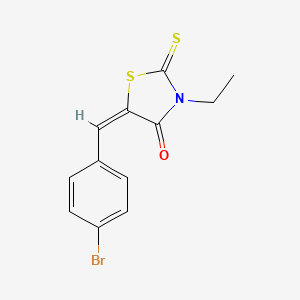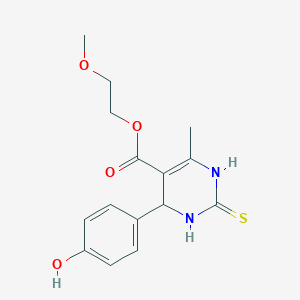
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one, also known as BBET, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. BBET is a thiazolidinone derivative that has been synthesized using different methods, and its mechanism of action has been studied to understand its biochemical and physiological effects.
Mecanismo De Acción
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action involves the formation of a thioester intermediate with thiol-containing amino acids or proteins. This intermediate then undergoes a cyclization reaction to form a fluorescent product. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's mechanism of action as a catalyst involves the activation of the carbonyl group in the reactant, which undergoes a nucleophilic addition reaction with the other reactant to form the desired product.
Biochemical and Physiological Effects
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's biochemical and physiological effects have been studied in vitro and in vivo. In vitro studies have shown that 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been found to inhibit the activity of certain enzymes, such as acetylcholinesterase and butyrylcholinesterase. In vivo studies have shown that 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can reduce inflammation and oxidative stress in rats with induced colitis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments, including its high yield and purity when synthesized using the methods mentioned above. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one is also a fluorescent probe that can be easily detected using fluorescence spectroscopy, which makes it a useful tool for studying thiol-containing amino acids and proteins. However, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has some limitations, such as its potential toxicity at high concentrations and its limited solubility in water.
Direcciones Futuras
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has several potential future directions for scientific research, including its application as a fluorescent probe for detecting thiol-containing biomolecules in vivo. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can also be modified to improve its solubility and reduce its toxicity, which would expand its potential applications in various fields. Furthermore, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one's anti-cancer properties can be further studied to understand its mechanism of action and potential clinical applications. Overall, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has significant potential for scientific research in various fields, and further studies are needed to fully understand its properties and applications.
Métodos De Síntesis
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one can be synthesized using different methods, including the reaction of 4-bromobenzaldehyde with ethyl cyanoacetate to form ethyl 2-(4-bromobenzylidene)cyanoacetate. The latter compound is then reacted with thiourea to form 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. Another method involves the reaction of ethyl 2-cyano-3-(4-bromobenzylidene)acrylate with thiourea to form 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one. These methods have been used to synthesize 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one with high yield and purity.
Aplicaciones Científicas De Investigación
5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been used in scientific research for various applications, including as a fluorescent probe for detecting thiol-containing amino acids and proteins. 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has also been used as a catalyst in organic synthesis reactions, such as the synthesis of 2,3-dihydroquinazolin-4(1H)-ones. Furthermore, 5-(4-bromobenzylidene)-3-ethyl-2-thioxo-1,3-thiazolidin-4-one has been studied for its potential anti-cancer properties, as it has been found to inhibit the growth of cancer cells in vitro.
Propiedades
IUPAC Name |
(5E)-5-[(4-bromophenyl)methylidene]-3-ethyl-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10BrNOS2/c1-2-14-11(15)10(17-12(14)16)7-8-3-5-9(13)6-4-8/h3-7H,2H2,1H3/b10-7+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXPOAXWIFPXKAK-JXMROGBWSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C(=CC2=CC=C(C=C2)Br)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=O)/C(=C\C2=CC=C(C=C2)Br)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10BrNOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(aminosulfonyl)phenyl]-2-{[4-(2,4-dimethylphenyl)-5-(2-hydroxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4930801.png)
![N-{4-[({2-[(4-chlorophenyl)thio]ethyl}amino)sulfonyl]phenyl}acetamide](/img/structure/B4930815.png)
![N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-2,2-diphenylacetamide](/img/structure/B4930820.png)
![3-{[(2,3-dimethylphenyl)amino]sulfonyl}-4-methyl-N-[4-(1-pyrrolidinylsulfonyl)phenyl]benzamide](/img/structure/B4930826.png)
![8-methoxy-4-(4-methoxyphenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione](/img/structure/B4930838.png)

![methyl 6-[(2-amino-2-oxoethyl)thio]-5-cyano-4-(2-methylphenyl)-2-oxo-1,2,3,4-tetrahydro-3-pyridinecarboxylate](/img/structure/B4930869.png)


![1-[2-(2-methylphenoxy)-3-pyridinyl]-N-[(5-methyl-2-thienyl)methyl]methanamine](/img/structure/B4930882.png)

![propyl 2-[(6-methyl-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy]butanoate](/img/structure/B4930893.png)
![N-({[4-chloro-3-(6-methyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-3-isopropoxybenzamide](/img/structure/B4930901.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3-imidazo[1,2-a]pyridin-2-ylpropanamide](/img/structure/B4930914.png)